molecular formula C14H14N2OS B2833123 2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile CAS No. 158262-76-1

2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2833123
CAS No.: 158262-76-1
M. Wt: 258.34
InChI Key: YCZAEMGGGOSJPQ-UKTHLTGXSA-N
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Description

2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile is a heterocyclic compound featuring a benzothiazole core substituted with a hydroxy group at the 3-position and a 4,4-dimethyl-3-oxopentanenitrile moiety. Its synthesis typically involves condensation reactions between active methylene compounds and halogenated heterocycles, as seen in related compounds .

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-4,4-dimethylpent-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-14(2,3)12(17)9(8-15)13-16-10-6-4-5-7-11(10)18-13/h4-7,17H,1-3H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWIWRBXJQNIIT-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C(C#N)C1=NC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C(\C#N)/C1=NC2=CC=CC=C2S1)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of 3-hydroxybenzothiazole with 4,4-dimethyl-3-oxopentanenitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several derivatives, differing primarily in substituents on the heterocyclic ring or the enolone nitrile side chain. Key analogues include:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications References
(Z)-2-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4,4-dimethyl-3-oxopentanenitrile Dithiazole ring; Cl substituent 297.78 Moderate yield (synthesis via Appel salt)
(2E)-2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile Dimethylamino-phenyl group 256.34 High-purity API intermediate; ISO-certified
(2Z)-2-({[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile Bromophenyl-thiazole substituent 398.30 Pharmaceutical intermediate; LCMS/GCMS tested
2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile Chlorophenyl hydrazinylidene group 307.79 Intermediate in kinase inhibitors
4,4-Dimethyl-2-(5-nitrobenzimidazol-2-ylidene)-3-oxopentanenitrile Nitrobenzimidazole core 313.33 High electron-withdrawing character
Key Observations:
  • Synthetic Yields : Analogues like (Z)-2-(4-chloro-dithiazolylidene)-4,4-dimethyl-3-oxopentanenitrile are synthesized in moderate to good yields (50–70%) via Appel salt-mediated condensation, similar to methods applicable to the target compound .
  • Biological Relevance: Compounds with dimethylamino or bromophenyl groups (e.g., ) exhibit enhanced bioavailability and are prioritized as API intermediates, suggesting the target compound’s hydroxy group may require derivatization for similar applications.
Comparison with Analogues:
  • Reaction Conditions: Dithiazole derivatives require 12-hour reflux in ethanol , while pyrazole-urea analogues (e.g., compound 53 in ) use concentrated HCl and extended heating, indicating the target compound’s synthesis may demand milder conditions to preserve the hydroxy group .
  • Purification : High-performance liquid chromatography (HPLC) and NMR are standard for validating purity in nitro- and bromo-substituted derivatives , applicable to the target compound.

Biological Activity

The compound 2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H14N2OSC_{14}H_{14}N_2OS. The structure features a benzothiazole moiety linked to a ketone and nitrile functional group, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds containing both benzothiazole and nitrile functionalities exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that related benzothiazole derivatives possess antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Enzyme Inhibition : Compounds similar to this compound have demonstrated inhibitory effects on key enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects can include:

  • Enzyme Inhibition : By binding to the active sites of enzymes such as AChE, the compound may prevent the breakdown of neurotransmitters, thereby enhancing cholinergic signaling.
  • Reactive Oxygen Species (ROS) Modulation : Certain derivatives may modulate oxidative stress pathways, contributing to their protective effects in cellular models.
  • Cell Cycle Arrest : Some studies suggest that benzothiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives similar to our compound:

  • Anticancer Activity :
    • A study published in Cancer Letters highlighted that a related compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 5 µM. This suggests potential for development as a chemotherapeutic agent .
  • Neuroprotective Effects :
    • Research in Neuropharmacology demonstrated that a derivative showed promising results in improving cognitive function in animal models of Alzheimer’s disease through AChE inhibition .
  • Antimicrobial Efficacy :
    • An investigation reported that benzothiazole compounds exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC ValuesReference
Compound AAnticancer5 µMCancer Letters
Compound BAChE Inhibition2.7 µMNeuropharmacology
Compound CAntimicrobial1–10 µg/mLJournal of Antimicrobial

Q & A

Q. What are the optimal synthetic routes and purification strategies for 2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile?

The compound is synthesized via multi-step reactions starting from 4,4-dimethyl-3-oxopentanenitrile and functionalized benzothiazole precursors. Key steps include condensation under reflux with catalysts (e.g., K2_2CO3_3) in acetonitrile, followed by purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the Z-isomer . Yield optimization requires controlled reaction temperatures (60–80°C) and inert atmospheres to prevent oxidation of the nitrile group. Purity (>90%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve the Z-configuration and confirm the presence of the hydrobenzothiazole moiety .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to verify the methylidene proton (δ 8.2–8.5 ppm) and quaternary carbons.
  • FT-IR : Peaks at 2220 cm1^{-1} (C≡N) and 1680 cm1^{-1} (C=O) confirm functional groups .
    • Mass spectrometry : High-resolution ESI-MS to match the molecular ion peak with the theoretical mass (246.36 g/mol) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting biological interactions of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with targets like acetylcholinesterase (AChE). The benzothiazole ring and nitrile group show strong hydrogen bonding with catalytic triads (e.g., Ser203 in AChE) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .
  • ADMET prediction : Tools like SwissADME predict moderate blood-brain barrier penetration (LogP ~3.2) but potential hepatotoxicity due to the thiazole moiety .

Q. How can discrepancies between in silico predictions and experimental bioactivity data be resolved?

  • Dose-response validation : Perform enzyme inhibition assays (e.g., Ellman’s method for AChE) across a concentration range (1 nM–100 µM) to compare IC50_{50} values with docking scores .
  • Metabolite screening : LC-MS/MS to identify degradation products (e.g., hydrolysis of the nitrile group) that may reduce efficacy in vitro .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing CF3_3 with CH3_3) to isolate structure-activity relationships (SAR) .

Q. What experimental designs are robust for evaluating anti-inflammatory or neuroprotective effects?

  • In vitro models :
  • LPS-induced RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .
  • SH-SY5Y neurons exposed to Aβ142_{1-42} aggregates to assess neuroprotection (MTT assay) .
    • Controls : Include dexamethasone (anti-inflammatory) and donepezil (AChE inhibitor) as positive controls. Use randomized block designs to minimize batch effects .
    • Data normalization : Express results as fold-changes relative to vehicle-treated groups with ANOVA/Tukey post-hoc tests (p < 0.05) .

Q. How does the compound’s stability vary under different storage and reaction conditions?

  • Thermal stability : TGA/DSC analysis shows decomposition >200°C. Store at −20°C in amber vials under argon .
  • Photodegradation : UV-vis spectroscopy (λmax = 320 nm) monitors degradation under light; use light-protected setups for biological assays .
  • Solvent compatibility : Stable in DMSO (>6 months at −20°C) but degrades in aqueous buffers (pH > 8.0) within 24 hours .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement ; ORTEP-3 for graphical representation .
  • Bioactivity prediction : PASS Online for activity spectra ; ChEMBL for target validation.
  • Synthetic protocols : PubChem data (CID 1024617-87-5) for reaction conditions .

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